molecular formula C14H19N3O2 B11731233 4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}-2-methoxyphenol

4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}-2-methoxyphenol

Cat. No.: B11731233
M. Wt: 261.32 g/mol
InChI Key: WOHBVELTJQQEES-UHFFFAOYSA-N
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Description

4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}-2-methoxyphenol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}-2-methoxyphenol typically involves the reaction of 1-ethyl-5-methyl-1H-pyrazole-4-amine with 2-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid. The mixture is heated under reflux for several hours to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems can help in optimizing the reaction parameters and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}-2-methoxyphenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halides in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}-2-methoxyphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}-2-methoxyphenol involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. This inhibition can lead to various therapeutic effects, such as reducing inflammation or pain .

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3-methyl-1H-pyrazol-4-amine
  • 2-methoxy-4-nitrophenol
  • 4-{[(1-methyl-5-phenyl-1H-pyrazol-4-yl)amino]methyl}-2-methoxyphenol

Uniqueness

4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}-2-methoxyphenol stands out due to its unique combination of a pyrazole ring and a methoxyphenol moiety. This structural feature imparts specific chemical and biological properties that are not observed in other similar compounds. For instance, the presence of the methoxy group enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

4-[[(1-ethyl-5-methylpyrazol-4-yl)amino]methyl]-2-methoxyphenol

InChI

InChI=1S/C14H19N3O2/c1-4-17-10(2)12(9-16-17)15-8-11-5-6-13(18)14(7-11)19-3/h5-7,9,15,18H,4,8H2,1-3H3

InChI Key

WOHBVELTJQQEES-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NCC2=CC(=C(C=C2)O)OC)C

Origin of Product

United States

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